Cas no 2227784-06-5 ((1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol)
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol
- EN300-1815439
- 2227784-06-5
-
- Inchi: 1S/C11H17NO3/c1-3-15-11-6-8(9(13)7-12)4-5-10(11)14-2/h4-6,9,13H,3,7,12H2,1-2H3/t9-/m0/s1
- InChI Key: NKFQTALDSKVZNJ-VIFPVBQESA-N
- SMILES: O[C@@H](CN)C1C=CC(=C(C=1)OCC)OC
Computed Properties
- Exact Mass: 211.12084340g/mol
- Monoisotopic Mass: 211.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 64.7Ų
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815439-0.05g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1815439-0.1g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1815439-0.25g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1815439-0.5g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1815439-1.0g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 1g |
$1543.0 | 2023-06-01 | ||
| Enamine | EN300-1815439-2.5g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1815439-5.0g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 5g |
$4475.0 | 2023-06-01 | ||
| Enamine | EN300-1815439-10.0g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 10g |
$6635.0 | 2023-06-01 | ||
| Enamine | EN300-1815439-1g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1815439-5g |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol |
2227784-06-5 | 5g |
$4475.0 | 2023-09-19 |
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Szilvia Nagy,János Pipek Phys. Chem. Chem. Phys., 2015,17, 31558-31565
Additional information on (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol
Introduction to (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol (CAS No. 2227784-06-5)
(1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol, with the CAS number 2227784-06-5, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a chiral center, and a substituted phenyl ring. These properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol consists of a central carbon atom bonded to an amino group, a hydroxyl group, and a substituted phenyl ring. The presence of the chiral center at the carbon atom adjacent to the amino group imparts enantiomeric specificity to the molecule. This enantiomeric purity is crucial for many biological applications, as different enantiomers can exhibit distinct pharmacological profiles and biological activities.
Recent studies have highlighted the potential of (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma.
In addition to its anti-inflammatory properties, (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol has also been investigated for its potential as an antidepressant. Preclinical studies have demonstrated that this compound can modulate serotonin and norepinephrine levels in the brain, which are neurotransmitters known to play a crucial role in mood regulation. These findings suggest that (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol could be developed into a new class of antidepressants with improved efficacy and fewer side effects compared to existing drugs.
The pharmacokinetic properties of (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These properties make it suitable for both acute and chronic dosing regimens.
Clinical trials are currently underway to evaluate the safety and efficacy of (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. Phase II trials are expected to provide further insights into its therapeutic potential.
The synthesis of (1R)-2-amino-1-(3-ethoxy-4-methoxyphenyl)ethan-1-ol has been optimized using modern synthetic techniques. One common approach involves the asymmetric reduction of an appropriate ketone precursor using a chiral catalyst. This method ensures high enantiomeric purity and yield, making it suitable for large-scale production. The availability of efficient synthetic routes is crucial for the commercial development of this compound.
In conclusion, (1R)-2-amino-1-(3.ethoxy.-methoxyphe nylethan.-ol (CAS No. 2227784.-5) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. Ongoing studies are expected to provide more detailed insights into its mechanisms of action and potential clinical uses.
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